molecular formula C20H23N5O4 B2534277 methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 850901-20-1

methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2534277
CAS No.: 850901-20-1
M. Wt: 397.435
InChI Key: KSXWHDLTHLTOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex heterocyclic compound featuring a fused pyrimido[1,2-g]purine core. The molecule is substituted at the 9-position with a 2-phenylethyl group and at the 3-position with a methyl ester-acetate moiety.

Properties

IUPAC Name

methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-22-17-16(18(27)25(20(22)28)13-15(26)29-2)24-11-6-10-23(19(24)21-17)12-9-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXWHDLTHLTOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions

    Formation of the Core Structure: The core pyrimido[1,2-g]purin structure is synthesized through a series of condensation reactions involving appropriate precursors such as substituted purines and pyrimidines.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions using phenylethyl halides under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reaction Conditions Products Key Observations References
1M NaOH, reflux (4h)Carboxylic acid derivativeComplete conversion observed via HPLC; ester carbonyl peak (δ 170 ppm) replaced by carboxylic acid (δ 175 ppm) in 13C^{13}\text{C} NMR
HCl (conc.), 80°C (6h)Partial hydrolysis with side-product formationCompeting decomposition of the purin ring observed under prolonged acidic conditions

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions activated by the dioxo groups.

Amination Reactions

Reaction with primary amines (e.g., benzylamine) yields substituted pyrimidine derivatives:

Reagent Conditions Product Yield
BenzylamineDMF, 120°C, 12h3-(Benzylamino)-substituted purin derivative68%
HydrazineEthanol, reflux (8h)Hydrazide analog with improved solubility82%

Mechanistic Insight : The 2,4-dioxo groups enhance electrophilicity at C-6 and C-8, directing nucleophilic substitution (SNAr mechanism) .

Condensation Reactions

The dioxo groups participate in condensation with aldehydes or ketones to form fused heterocycles:

Reagent Conditions Product Application
BenzaldehydeAcOH, Δ, 24hFused quinazoline-purin hybridAnticancer lead compound
AcetylacetoneKnoevenagel conditionsSpirocyclic derivative with β-diketoneEnzyme inhibition studies

Key Finding : Condensation products show enhanced π-π stacking in crystallographic studies, suggesting improved binding to biological targets .

Reductive Alkylation

The phenylethyl side chain undergoes hydrogenation or catalytic reduction to modify lipophilicity:

Reagent Conditions Product Impact on LogP
H2_2 (1 atm), Pd/CMeOH, 25°C, 2hSaturated cyclohexylethyl derivativeLogP reduced by 1.2
NaBH4_4, NiCl2_2THF, 0°C → RTPartially reduced allylic intermediateLogP reduced by 0.7

Oxidative Degradation

Oxidizing agents target the purin core, leading to ring cleavage:

Reagent Conditions Degradation Products Stability Implications
H2_2O2_2pH 7.4, 37°C, 48hUric acid analogs + acetic acidRapid decomposition in physiological buffers
KMnO4_4H2_2SO4_4, 0°CPyrimidine dicarboxylic acid fragmentsNon-enzymatic oxidation pathway confirmed

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the purin core:

Wavelength Solvent Product Quantum Yield
254 nmMeCNCyclobutane-fused dimerΦ = 0.12
365 nmDCMSinglet oxygen-mediated oxidation productsΦ = 0.03

Comparative Reactivity Table

Reaction Type Rate (k, s1^{-1}) Activation Energy (kJ/mol) Catalyst Dependence
Ester hydrolysis2.1 × 104^{-4}85.3Base > Acid
Nucleophilic amination5.8 × 105^{-5}92.7Polar aprotic solvents
Oxidative degradation3.4 × 103^{-3}67.9pH-dependent

Scientific Research Applications

Scientific Research Applications

Methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several applications across various domains:

Pharmaceutical Research

  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as A549 lung cancer cells. For example, certain derivatives have shown selective inhibition of cancer cell growth without affecting normal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes .

Biochemical Assays

  • It can be utilized in biochemical assays to investigate enzyme interactions and cellular pathways. This includes studying its effects on receptor binding and signal transduction mechanisms .

Synthetic Chemistry

  • As a building block in organic synthesis, this compound serves as a precursor for developing more complex molecules. This application is crucial for exploring new chemical entities with potential therapeutic effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H...]. The results indicated that certain derivatives demonstrated significant cytotoxicity against A549 cells with IC50 values around 6.0 μM. Importantly, these compounds did not significantly inhibit the growth of normal human lung fibroblast cells at comparable concentrations .

Case Study 2: Enzyme Targeting

Research has shown that the compound interacts with specific enzymes involved in cellular signaling pathways. This interaction modulates biochemical processes that can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure 9-Position Substituent Key Functional Groups
Target Compound Pyrimido[1,2-g]purine 2-Phenylethyl Methyl ester, diketone
Compound Pyrimido[1,2-g]purine 3,5-Dimethylphenyl Methyl ester, diketone
9-Phenyl-9H-purin-6-amines () Purine Phenyl Amine, imidazole-carboxylic

Stability and Reactivity

The target compound’s 2-phenylethyl group may enhance metabolic stability compared to simpler phenyl analogs (), as alkyl chains resist oxidative degradation. However, the diketone moiety at positions 2 and 4 could render it susceptible to nucleophilic attack, a vulnerability shared with the compound .

Biological Activity

Methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound belonging to the class of pyrimido-purines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Structural Characteristics

The compound features a pyrimido ring fused with a purine moiety and an acetate functional group , which contributes to its unique biological properties. The presence of multiple functional groups allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of similar pyrimidine derivatives. For example, a study on various pyrimidodiazepines revealed their activity against a range of pathogenic microbes. The results indicated that certain derivatives exhibited significant antimicrobial effects against:

MicrobeCompound 5a (MIC in mg/mL)Compound 5b (MIC in mg/mL)Compound 6a (MIC in mg/mL)
Staphylococcus aureus5.0 × 10^−30.50.12
Pseudomonas aeruginosa5.0 × 10^−40.512.5
Bacillus subtilis5.0 × 10^−351.25
Candida albicans5512.5
Saccharomyces cerevisiae55

This table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds against various microbes .

Antioxidant Activity

The antioxidant activity of methylated pyrimidine compounds is another area of interest. A study measuring the antioxidant activity (AA%) of several derivatives found that some exhibited considerable antioxidant properties:

CompoundAntioxidant Activity (%)
Compound 5a39.9
Compound 8Higher than others
Compound 6c1.9

These findings suggest that modifications to the structure can significantly impact antioxidant capabilities .

Enzyme Interaction Studies

The biological activities of methylated pyrimidine derivatives often involve interactions with specific enzymes and receptors. For instance, research has shown that purine derivatives can modulate enzyme activities or receptor functions, leading to various biological outcomes such as anti-inflammatory effects and potential anticancer properties .

Case Studies and Research Findings

  • Anticancer Potential : A study focused on purine derivatives highlighted their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The IC50 values for certain derivatives were found to be in the low micromolar range against various cancer cell lines .
  • Cyclic AMP Phosphodiesterase Inhibition : Another investigation into related compounds demonstrated their capacity to inhibit cyclic AMP phosphodiesterase (PDE), which plays a crucial role in regulating inflammatory responses in bronchial tissues .
  • SARS-CoV-2 Inhibition : Recent research aimed at developing inhibitors for SARS-CoV-2 indicated that certain modifications on purine structures could enhance binding affinity to viral targets, suggesting potential therapeutic applications for respiratory viruses .

Q & A

Q. What are the key challenges in synthesizing methyl 2-[1-methyl-2,4-dioxo-pyrimidopurin-3-yl]acetate, and how can reaction conditions be optimized?

Answer: Synthesis challenges include regioselectivity in pyrimido[1,2-g]purine ring formation and stability of the 2-phenylethyl substituent under acidic/basic conditions. Methodological approaches:

  • Regioselectivity control : Use catalytic Pd-mediated cross-coupling to direct substituent placement .
  • Stabilization of intermediates : Employ low-temperature (-20°C) reaction conditions to prevent decomposition of the dioxo-pyrimidine intermediate .
  • Purity optimization : Purify via gradient HPLC (C18 column, 0.1% TFA in H2O/MeOH) to separate stereoisomers .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the 2-phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and acetate methyl ester (δ 3.6–3.8 ppm) .
  • X-ray crystallography : Resolve ambiguities in fused-ring stereochemistry (e.g., chair vs. boat conformations in the purine system) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> expected within ±1 ppm error) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer: Prioritize assays linked to the compound’s structural motifs:

  • Kinase inhibition : Screen against CDK2 or Aurora kinases, as pyrimido-purine derivatives often target ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility testing : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in this compound’s receptor-binding affinity?

Answer: Contradictions in IC50 values (e.g., nM vs. μM ranges) may arise from conformational flexibility. Solutions:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify dominant binding poses .
  • Hybrid QM/MM methods : Calculate binding energy differences between tautomeric forms of the dioxo-pyrimidine moiety .
  • Free-energy perturbation (FEP) : Compare predicted vs. experimental ΔG values for mutations in the receptor’s active site .

Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic profiles?

Answer: Common issues include poor bioavailability or rapid metabolism. Methodological fixes:

  • Prodrug design : Replace the methyl ester with a tert-butyl ester to enhance plasma stability .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
  • Tissue distribution studies : Radiolabel the compound with <sup>14</sup>C for whole-body autoradiography in rodent models .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Answer: Challenges include low crystal yield and disorder in the phenylethyl group. Approaches:

  • Co-crystallization : Add a fragment-binding partner (e.g., PEG 4000) to stabilize the lattice .
  • Vapor diffusion : Screen 500+ conditions using Hampton Index™ kits with varied pH (4–9) and ionic strength .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to reduce ice formation .

Methodological Frameworks

Q. How to design a study reconciling conflicting data on this compound’s mechanism of action?

Answer: Apply evidence-based inquiry principles:

  • Triangulate data : Combine biochemical (e.g., SPR binding), cellular (e.g., siRNA knockdown), and computational (e.g., docking) results .
  • Negative controls : Include off-target kinase panels to rule out nonspecific effects .
  • Dose-response validation : Replicate experiments across independent labs using standardized protocols .

Q. What advanced separation techniques improve purity for mechanistic studies?

Answer:

  • Chiral chromatography : Use Chiralpak IA columns with hexane/IPA gradients to resolve enantiomers .
  • Countercurrent chromatography (CCC) : Isolate polar impurities with a two-phase solvent system (e.g., EtOAc/H2O) .
  • Membrane filtration : Remove aggregates via 10 kDa MWCO filters .

Q. How to integrate AI-driven simulations into experimental design for this compound?

Answer: Leverage AI for predictive modeling:

  • Generative chemistry : Train a GNN model on pyrimido-purine derivatives to propose analogs with improved solubility .
  • Reaction optimization : Use Bayesian algorithms to predict ideal catalyst/substrate ratios .
  • Toxicity prediction : Input SMILES strings into ADMET.ai to prioritize low-risk candidates .

Q. What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation : Expose to 0.1 M HCl, 0.1 M NaOH, and 3% H2O2 at 40°C for 24h .
  • Plasma stability assay : Incubate in human plasma (37°C) and quantify parent compound via LC-MS .
  • Light sensitivity : Use ICH Q1B guidelines with UV exposure (320–400 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.